3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone
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Overview
Description
3,4-Dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an isoquinoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The compound also features a methanone group attached to a 2,6-dimethoxyphenyl moiety. Isoquinolinones are known for their diverse biological and pharmacological properties, making them of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone can be achieved through various synthetic routes. One common method involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the efficient production of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar N-alkylation and oxidation reactions. The scalability of these reactions makes them suitable for industrial applications, ensuring a consistent supply of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced isoquinolinone derivatives.
Scientific Research Applications
3,4-Dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, the compound may act as an antagonist to certain receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone include:
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the isoquinoline core with the 2,6-dimethoxyphenyl methanone group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,6-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)19-11-10-13-6-3-4-7-14(13)12-19/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBVZHWQENTGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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